(6-Bromo-isochroman-1-yl)-acetic acid ethyl ester
Overview
Description
(6-Bromo-isochroman-1-yl)-acetic acid ethyl ester is an organic compound that belongs to the class of isochromans. Isochromans are bicyclic structures containing a benzene ring fused to a tetrahydropyran ring. The presence of a bromine atom at the 6th position and an acetic acid ethyl ester group at the 1st position makes this compound unique. It is used in various chemical and pharmaceutical applications due to its distinctive structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-isochroman-1-yl)-acetic acid ethyl ester typically involves the following steps:
Bromination: The starting material, isochroman, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Esterification: The brominated isochroman is then reacted with ethyl bromoacetate in the presence of a base like potassium carbonate to form the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for bromination and esterification can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(6-Bromo-isochroman-1-yl)-acetic acid ethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a polar aprotic solvent such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution: Formation of (6-Amino-isochroman-1-yl)-acetic acid ethyl ester.
Oxidation: Formation of (6-Bromo-isochroman-1-yl)-acetic acid.
Reduction: Formation of (6-Bromo-isochroman-1-yl)-ethanol.
Scientific Research Applications
(6-Bromo-isochroman-1-yl)-acetic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6-Bromo-isochroman-1-yl)-acetic acid ethyl ester involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Isochroman-1-yl-acetic acid ethyl ester: Lacks the bromine atom, resulting in different reactivity and biological activity.
6-Chloro-isochroman-1-yl-acetic acid ethyl ester: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and applications.
Uniqueness
(6-Bromo-isochroman-1-yl)-acetic acid ethyl ester is unique due to the presence of the bromine atom, which enhances its reactivity and potential for forming diverse derivatives. This makes it a valuable compound for various chemical and pharmaceutical applications.
Properties
IUPAC Name |
ethyl 2-(6-bromo-3,4-dihydro-1H-isochromen-1-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO3/c1-2-16-13(15)8-12-11-4-3-10(14)7-9(11)5-6-17-12/h3-4,7,12H,2,5-6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJMOLOCTDMTNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1C2=C(CCO1)C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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